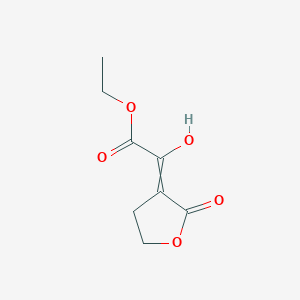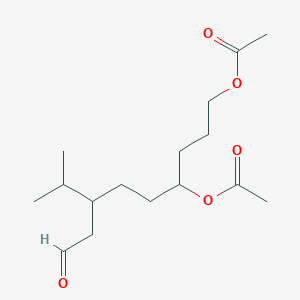
Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide typically involves the reaction of 2-methylquinoline with methyl bromoacetate in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions: Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
相似化合物的比较
Quinoline: The parent compound with a similar structure but without the ester and hydroiodide groups.
2-Methylquinoline: A simpler derivative with only a methyl group on the quinoline ring.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness: Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide is unique due to its specific ester and hydroiodide groups, which confer distinct chemical reactivity and biological activity. These modifications enhance its solubility, stability, and potential therapeutic applications compared to its simpler counterparts .
属性
CAS 编号 |
100749-52-8 |
|---|---|
分子式 |
C13H14INO2 |
分子量 |
343.16 g/mol |
IUPAC 名称 |
methyl 2-(2-methylquinolin-4-yl)acetate;hydroiodide |
InChI |
InChI=1S/C13H13NO2.HI/c1-9-7-10(8-13(15)16-2)11-5-3-4-6-12(11)14-9;/h3-7H,8H2,1-2H3;1H |
InChI 键 |
PKSOBWBSCDMFDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)OC.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


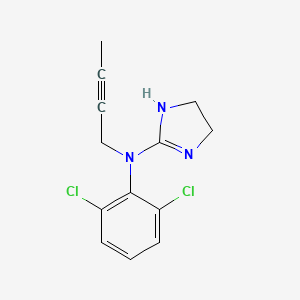
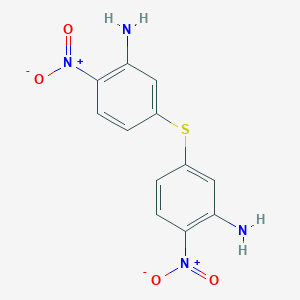
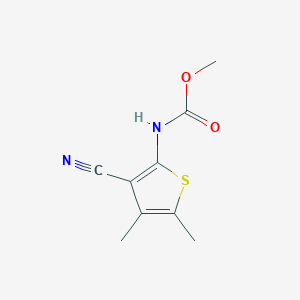
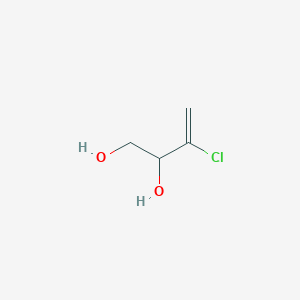

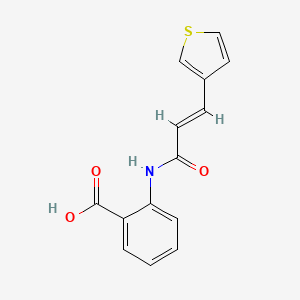
![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
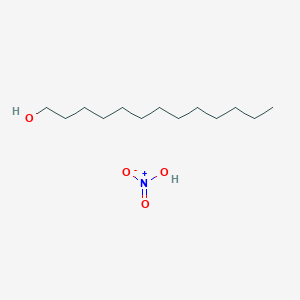
![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
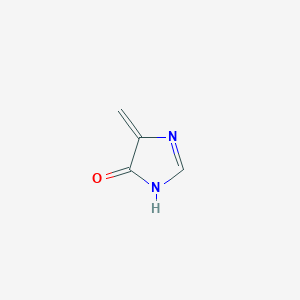
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
